(5-Bromopentyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives, including compounds similar to "(5-Bromopentyl)benzene," involves the addition of bromine to benzene rings, sometimes under conditions that favor the substitution at specific positions on the benzene ring. A notable example includes the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which highlights the potential steric hindrance and challenges in achieving specific bromo-substitutions on benzene derivatives (Steele et al., 2004).
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives, including "(5-Bromopentyl)benzene," often showcases interactions such as C–H···Br and C–Br···π, which play a crucial role in their reactivity and physical properties. X-ray structure determinations of similar bromo- and/or bromomethyl-substituted benzenes provide insights into the Br···Br interactions and the variability in packing motifs due to the presence of bromine atoms (Jones et al., 2012).
Chemical Reactions and Properties
Brominated benzene derivatives, including "(5-Bromopentyl)benzene," undergo various chemical reactions, such as conversion to aryllithium compounds, highlighting their utility as intermediates in further chemical transformations. The reactivity towards other compounds, including palladium-catalyzed coupling reactions, showcases their versatility in organic synthesis (Steele et al., 2004).
Physical Properties Analysis
The physical properties of brominated benzene derivatives can be influenced by the nature and position of the substituents. For instance, the presence of bromine can affect the boiling point, density, and solubility of the compound. The analysis of similar compounds reveals that the steric hindrance introduced by substituents can lead to the presence of rotational isomers and affect the compound's physical state at room temperature (Steele et al., 2004).
Chemical Properties Analysis
The chemical properties of "(5-Bromopentyl)benzene" and related compounds are significantly influenced by the bromo-substituent, which enhances reactivity towards nucleophilic substitution reactions, electrophilic additions, and coupling reactions. The synthesis and reactivity of brominated compounds demonstrate their role as intermediates in the synthesis of more complex organic molecules (Steele et al., 2004).
Scientific Research Applications
Ethynylferrocene Compounds of 1,3,5-Tribromobenzene : This study discusses the synthesis and characterization of new compounds synthesized from reactions involving tribromobenzene, which is structurally related to (5-Bromopentyl)benzene. These compounds exhibit electrochemical properties with reversible oxidations, indicating potential applications in electrochemistry and materials science (Fink et al., 1997).
Methylation of PARP-1 Promoter in Benzene Exposure : Benzene, a component in (5-Bromopentyl)benzene, is shown to affect DNA repair capacity, crucial in leukemogenesis. This paper explores the epigenetic modifications caused by benzene, potentially providing insight into the biological impacts of benzene-containing compounds (Gao et al., 2010).
Bromophenol Derivatives with S Including Natural Products : This research discusses the synthesis of bromophenol derivatives, which are chemically related to (5-Bromopentyl)benzene. The study investigates their inhibition activities, which could hint at potential pharmaceutical applications for structurally similar compounds (Bayrak et al., 2019).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : This review highlights the importance of benzene derivatives in various applications, ranging from nanotechnology to biomedical fields. The versatility of benzene-based compounds like (5-Bromopentyl)benzene in supramolecular assemblies is evident (Cantekin et al., 2012).
Synthesis of Functionalized Bis(trimethylsilyl)benzenes : This paper describes the synthesis of benzene derivatives for applications in organic chemistry, indicating potential synthetic utility for compounds like (5-Bromopentyl)benzene (Reus et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-bromopentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICUPOFVENZWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301350 | |
Record name | (5-Bromopentyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopentyl)benzene | |
CAS RN |
14469-83-1 | |
Record name | (5-Bromopentyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Bromopentyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14469-83-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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